molecular formula C17H12F3N3O3 B2873374 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 865286-59-5

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2873374
CAS RN: 865286-59-5
M. Wt: 363.296
InChI Key: JCKDDATVJSKGSD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and 1,3,4-oxadiazole groups, as well as the trifluoromethyl group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi-stacking .


Chemical Reactions Analysis

Benzamides and 1,3,4-oxadiazoles can undergo a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce amines and carboxylic acids, while 1,3,4-oxadiazoles can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Pharmacology: Inhibition of ALOX15

The compound has been studied for its potential to inhibit ALOX15, an enzyme involved in the metabolism of polyunsaturated fatty acids . This inhibition is significant because ALOX15 is implicated in various inflammatory and cancer processes. The compound’s ability to selectively inhibit this enzyme could lead to the development of new anti-inflammatory or anticancer drugs.

Medicinal Chemistry: Trifluoromethylation Reactions

In medicinal chemistry, the trifluoromethyl group is crucial due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound could serve as a precursor or intermediate in radical trifluoromethylation reactions, contributing to the synthesis of more potent and durable medicinal agents.

Biochemistry: Enzyme Interaction Studies

The compound’s structure allows it to interact with various enzymes, potentially serving as an inhibitor or activator . These interactions can be studied to understand the compound’s effect on enzyme function, which is essential for elucidating biochemical pathways and designing enzyme-targeted therapies.

Organic Chemistry: Synthesis of Heterocyclic Compounds

Heterocyclic compounds like oxadiazoles are prominent in organic chemistry due to their diverse applications. The compound can be used in the synthesis of new oxadiazole derivatives, which are valuable in creating materials with unique electronic and optical properties .

Chemical Engineering: Process Optimization

In chemical engineering, the compound could be used to optimize processes such as catalysis or separation techniques. Its unique chemical properties might influence reaction conditions, leading to more efficient industrial chemical production .

Bioactive Lipid Research

The compound’s interaction with lipid enzymes like ALOX15 suggests its potential role in bioactive lipid research. Understanding its effects on lipid metabolism could have implications for treating metabolic disorders .

Antiviral and Antimicrobial Activity

Compounds with similar structures have shown antiviral and antimicrobial activities. The compound could be explored for its potential use in developing new antiviral or antimicrobial agents, especially in the context of increasing antibiotic resistance .

Material Science: Electronic and Photonic Materials

The electronic properties of oxadiazole compounds make them suitable for use in electronic and photonic materials. The compound could be a candidate for developing new materials for use in organic light-emitting diodes (OLEDs) or other electronic applications .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzamide derivatives have been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, 1,3,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to optimize its activity and reduce any potential toxicity .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-25-13-7-5-10(6-8-13)15-22-23-16(26-15)21-14(24)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKDDATVJSKGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

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